molecular formula C7H8N4O B2628312 2-(Azidomethyl)-6-methylpyridin-3-ol CAS No. 2225154-24-3

2-(Azidomethyl)-6-methylpyridin-3-ol

Cat. No.: B2628312
CAS No.: 2225154-24-3
M. Wt: 164.168
InChI Key: YHBUFCCOVQCRKP-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-6-methylpyridin-3-ol is a multifunctional pyridine-based compound offered For Research Use Only. It is not for diagnostic or therapeutic uses. The structure of this molecule incorporates an azidomethyl group and a hydroxyl group on a methyl-substituted pyridine ring, making it a versatile intermediate in organic synthesis and drug discovery . The azide functional group is particularly valuable for Click Chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for the rapid and selective formation of 1,2,3-triazoles. This makes the compound an excellent building block for constructing more complex molecules, combinatorial libraries, and for use in bioconjugation applications . Researchers can leverage this chemical as a key precursor in medicinal chemistry projects, particularly for the development of potential pharmaceutical agents where the pyridine scaffold is prevalent . The presence of multiple functional groups allows for further synthetic modifications, offering significant utility in exploring novel chemical space.

Properties

IUPAC Name

2-(azidomethyl)-6-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-5-2-3-7(12)6(10-5)4-9-11-8/h2-3,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBUFCCOVQCRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-6-methylpyridin-3-ol typically involves the introduction of an azido group to a pyridine derivative. One common method is the nucleophilic substitution reaction where a halomethylpyridine is treated with sodium azide. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-6-methylpyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Heterocycles: The compound serves as a precursor for synthesizing various heterocyclic compounds. It is particularly useful in click chemistry for creating triazole rings through its azido group.
  • Functionalized Molecules: Its reactivity allows it to be a precursor for functionalized molecules used in advanced materials and coatings.

2. Biology:

  • Bioconjugation Techniques: 2-(Azidomethyl)-6-methylpyridin-3-ol is employed in bioconjugation methods to label biomolecules with fluorescent tags or other probes, enhancing the study of biological interactions.
  • Potential Drug Development: The compound is investigated for its role in synthesizing pharmacologically active compounds, particularly those exhibiting antibacterial and anticancer properties .

3. Medicine:

  • Antiproliferative and Antifungal Activities: Research has shown that derivatives of this compound can exhibit broad-spectrum biological activities, including antiproliferative effects against various cancer cell lines and antifungal properties against pathogens like Candida albicans .
  • Coordination Chemistry Applications: It is used in the synthesis of triazole-bispidine complexes that demonstrate potential as metal ligands in catalytic reactions, particularly in organometallic chemistry.

Case Study 1: Synthesis of Triazole Derivatives

A study synthesized novel triazole derivatives using this compound as a key intermediate. The resulting compounds were evaluated for their biological activity, demonstrating significant potential as dual A2A/A2B receptor antagonists with nanomolar potency. The synthesis involved click chemistry reactions that yielded high purity products suitable for pharmacological testing .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested for antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that several synthesized compounds exhibited strong antibacterial activity, making them candidates for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-6-methylpyridin-3-ol largely depends on the specific reaction it undergoes. For instance, in click chemistry, the azido group reacts with an alkyne in the presence of a copper catalyst to form a 1,2,3-triazole ring. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Key Structural and Functional Differences

The compound is compared below with structurally related pyridine derivatives, emphasizing substituent effects on properties and applications. A notable example from the Catalog of Pyridine Compounds is 2-Chloro-6-iodo-5-methylpyridin-3-ol, which shares the hydroxyl group at position 3 but differs in halogen substituents and methyl positioning .

Data Table: Comparative Analysis

Compound Name Substituents (Positions) Molecular Weight (g/mol) Reactivity Profile Stability Concerns Applications
2-(Azidomethyl)-6-methylpyridin-3-ol -CH₂N₃ (2), -CH₃ (6), -OH (3) 164 High (azide participation in CuAAC) Thermally sensitive Click chemistry, bioconjugation
2-Chloro-6-iodo-5-methylpyridin-3-ol -Cl (2), -I (6), -CH₃ (5), -OH (3) 271.35 Moderate (halogen-mediated coupling) Light-sensitive (iodine) Cross-coupling reactions, ligands

Detailed Analysis

Substituent Effects on Reactivity Azidomethyl Group: The azide in this compound enables rapid cycloaddition with alkynes, making it valuable in drug discovery and polymer science . In contrast, the chloro and iodo substituents in 2-Chloro-6-iodo-5-methylpyridin-3-ol facilitate nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, typical of halogenated aromatics. The 5-methyl group in the comparison compound may instead influence regioselectivity in coupling reactions.

Stability and Handling

  • Azides like this compound require stringent safety protocols due to explosion risks under heat or shock. The iodo substituent in the comparison compound poses light sensitivity, necessitating dark storage .

Molecular Weight and Physicochemical Properties

  • The target compound’s lower molecular weight (164 vs. 271.35 g/mol) suggests better solubility in polar solvents, though the hydroxyl and azide groups may complicate this. The iodine atom in the comparison compound significantly increases molecular weight, affecting crystallization behavior.

Applications

  • Target Compound : Primarily used in bioconjugation and material science via click chemistry.
  • Comparison Compound : Suited for synthesizing complex ligands or intermediates in catalysis due to halogen reactivity .

Research Findings and Methodological Considerations

Structural studies of these compounds likely employ X-ray crystallography refined via SHELXL, a program noted for robustness in small-molecule analysis . However, the azide’s instability may complicate crystallization, whereas the iodo compound’s heavy atom could enhance diffraction resolution.

Biological Activity

2-(Azidomethyl)-6-methylpyridin-3-ol is a pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Name : this compound
  • CAS Number : 2225154-24-3
  • Molecular Formula : C_8H_10N_4O

The azide functional group in the compound is notable for its reactivity, which can be exploited in various chemical transformations and biological applications.

Antimicrobial Properties

Research indicates that compounds related to pyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain pyridine-based compounds can inhibit the growth of various bacterial strains and fungi. While specific data on this compound is limited, its structural analogs demonstrate promising results against pathogens such as Candida and Cryptococcus species .

CompoundMIC (μM)Activity
2-Azidomethyl-6-methylpyridin-3-olTBDTBD
Pyridine Derivative A0.8 - 52.17Antifungal
Pyridine Derivative B11.2Antibacterial

Inhibition of Enzymatic Activity

The compound's potential as an enzyme inhibitor has been explored in various studies. In particular, it may interact with enzymes involved in metabolic pathways or signal transduction, similar to other pyridine derivatives that have shown inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes, potentially leading to altered cellular processes.
  • Cellular Signaling Modulation : The compound may influence signaling pathways by acting on receptors or secondary messengers, affecting cell proliferation and apoptosis.

Case Studies

Recent studies have investigated the biological effects of related compounds, providing insights into their pharmacological profiles:

  • Antifungal Activity : A study demonstrated that a related pyridine derivative exhibited low micromolar MIC values against Candida auris, a multidrug-resistant yeast .
  • Cytotoxicity Assays : In vitro assays using various cell lines indicated that certain pyridine derivatives could induce apoptosis through caspase activation and PARP cleavage, suggesting potential anticancer properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Azidomethyl)-6-methylpyridin-3-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves introducing functional groups (e.g., azido, methyl) onto a pyridine backbone. A common approach is nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, fluorinating agents like KF in DMSO (used in analogous pyridine derivatives ) may be adapted. Optimize temperature (60–80°C) and solvent polarity to enhance azide group stability. Monitor reaction progress via TLC or HPLC, targeting yields >70% under inert atmospheres to prevent azide decomposition.

Q. How can the purity of this compound be validated, and what analytical techniques are most reliable?

  • Methodological Answer : Use a combination of:

  • HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid).
  • NMR (¹H/¹³C) to confirm substitution patterns (e.g., methyl and azidomethyl peaks at δ ~2.5 ppm and δ ~3.8 ppm, respectively).
  • FT-IR to verify azide stretches (~2100 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture or reducing agents due to the azide group’s sensitivity. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition pathways, monitoring via HPLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation in ethanol/water (1:1). Use SHELX programs (e.g., SHELXL for refinement) to resolve positional disorders, particularly around the azidomethyl group. Compare experimental bond lengths (e.g., N–N–N ~1.24 Å) with DFT-optimized geometries to validate accuracy .

Q. What strategies reconcile conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer : If NMR suggests conformational flexibility (e.g., broad peaks), perform variable-temperature NMR or DFT calculations to identify dominant conformers. For XRD discrepancies (e.g., tautomeric forms), use Hirshfeld surface analysis to evaluate intermolecular interactions influencing solid-state vs. solution structures .

Q. How does the azidomethyl group influence the compound’s reactivity in click chemistry applications?

  • Methodological Answer : The azide moiety enables CuAAC reactions with alkynes to form triazole-linked conjugates. Optimize reaction conditions (e.g., CuSO₄/NaAsc in t-BuOH:H₂O) to avoid side reactions with the pyridine ring’s hydroxyl group. Monitor kinetics via UV-Vis (λ ~250 nm for triazole formation) .

Q. What computational methods predict the compound’s behavior under physiological conditions (e.g., solubility, metabolic pathways)?

  • Methodological Answer : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., SPC water model) to estimate logP and solubility. Use docking studies (AutoDock Vina) to predict interactions with cytochrome P450 enzymes, focusing on azide reduction pathways .

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